molecular formula C12H11N3O B2792090 N-(1-methyl-1H-indazol-3-yl)but-2-ynamide CAS No. 2249622-89-5

N-(1-methyl-1H-indazol-3-yl)but-2-ynamide

Cat. No.: B2792090
CAS No.: 2249622-89-5
M. Wt: 213.24
InChI Key: IVKQUEWUPUTRSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1-methyl-1H-indazol-3-yl)but-2-ynamide is a compound that belongs to the class of ynamides, which are characterized by a triple bond directly connected to a nitrogen atom bearing an electron-withdrawing group. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable reagent for various synthetic applications.

Preparation Methods

The synthesis of N-(1-methyl-1H-indazol-3-yl)but-2-ynamide typically involves the coupling of 1-methylindazole with but-2-ynoic acid derivatives under specific reaction conditions. One common method is the use of transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which employs palladium catalysts and boron reagents . Industrial production methods may involve optimizing these reactions for higher yields and scalability, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

N-(1-methyl-1H-indazol-3-yl)but-2-ynamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles like amines or thiols replace the leaving groups on the compound.

    Cycloaddition: This compound can participate in cycloaddition reactions, forming various heterocyclic structures.

Scientific Research Applications

N-(1-methyl-1H-indazol-3-yl)but-2-ynamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1-methyl-1H-indazol-3-yl)but-2-ynamide involves its interaction with specific molecular targets, often through the formation of covalent bonds with nucleophilic amino acids in proteins. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The compound’s unique structure allows it to participate in a range of chemical transformations, making it a versatile tool in chemical biology .

Comparison with Similar Compounds

N-(1-methyl-1H-indazol-3-yl)but-2-ynamide can be compared with other ynamides and related compounds, such as 1,3-butadiynamides, which also contain a triple bond connected to a nitrogen atom. These compounds share similar reactivity patterns but differ in their specific structural features and applications. For example, 1,3-butadiynamides are known for their use in heterocyclic chemistry and optoelectronic materials . The unique aspect of this compound lies in its indazole moiety, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(1-methylindazol-3-yl)but-2-ynamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O/c1-3-6-11(16)13-12-9-7-4-5-8-10(9)15(2)14-12/h4-5,7-8H,1-2H3,(H,13,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKQUEWUPUTRSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1=NN(C2=CC=CC=C21)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.